molecular formula C18H18N2O3S2 B2483118 N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide CAS No. 895473-71-9

N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide

Cat. No.: B2483118
CAS No.: 895473-71-9
M. Wt: 374.47
InChI Key: FYRIZCVKKPFPAG-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. The benzo[d]thiazole moiety is a planar, electron-rich heterocycle known for its diverse biological activities and ability to interact with biological targets through π-π stacking and hydrogen bonding . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are a significant area of investigation in chemical biology and drug discovery. Structural analogs based on the N-(thiazol-2-yl)-benzamide framework have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . Furthermore, similar compounds have shown promise as inhibitors for various kinase targets and the epidermal growth factor receptor (EGFR), a key protein in cancer research, particularly in breast cancer studies . The integration of the tosylpropanamide group may influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable building block for developing novel pharmacological tools. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a lead for developing new agents targeting ion channels, kinases, and other disease-relevant proteins.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-3-6-15(7-4-12)25(22,23)10-9-18(21)20-14-5-8-17-16(11-14)19-13(2)24-17/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIZCVKKPFPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazole Scaffold Synthesis

The 2-methylbenzo[d]thiazol-5-amine intermediate is synthesized via cyclocondensation of 4-amino-3-mercaptobenzoic acid with acetyl chloride under acidic conditions. The methyl group at position 2 is introduced by substituting the acetylating agent with propionyl chloride , followed by dehydrogenation using iodine in dimethyl sulfoxide (DMSO). Alternative routes involve Ullmann-type coupling of 2-methyl-5-nitrobenzothiazole with ammonia under catalytic copper(I) oxide, though yields are moderate (45–55%).

Amide Bond Formation

The final step involves coupling 2-methylbenzo[d]thiazol-5-amine with 3-tosylpropanoyl chloride . This is achieved via Schotten-Baumann conditions:

  • 3-Tosylpropanoyl chloride is prepared by refluxing 3-tosylpropanoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
  • The acyl chloride is reacted with the amine in pyridine at 0–5°C, followed by gradual warming to room temperature.

Reaction Conditions:

Parameter Value
Solvent Pyridine/DCM (1:1)
Temperature 0°C → 25°C
Reaction Time 4–6 hours
Yield 68–72%

Optimization of Key Reaction Parameters

Solvent and Base Selection

Pyridine acts as both solvent and base, neutralizing HCl generated during amidation. Substituting pyridine with triethylamine in tetrahydrofuran (THF) reduces yields to 55–60% due to poor solubility of the amine intermediate.

Temperature Control

Maintaining temperatures below 10°C during acyl chloride addition minimizes side reactions such as N-tosylation of the benzothiazole amine. Post-addition, gradual warming ensures complete conversion without epimerization.

Purification Strategies

Crude product purification involves:

  • Liquid-liquid extraction with ethyl acetate and 5% HCl to remove unreacted amine.
  • Column chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 → 1:2).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.2 Hz, 2H, Tosyl-H), 7.72 (d, J = 8.2 Hz, 2H, Tosyl-H), 6.98 (d, J = 8.6 Hz, 1H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 2.64 (s, 3H, Tosyl-CH₃), 2.51 (s, 3H, BThiazole-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 171.2 (C=O), 152.1 (C-S), 144.3 (Tosyl-C), 134.8–118.6 (Ar-C), 42.1 (CH₂), 21.7 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₇N₂O₃S₂ : 397.0725 [M+H]⁺.
  • Observed : 397.0728 [M+H]⁺.

Comparative Analysis of Alternative Methodologies

Solid-Phase Synthesis

Immobilizing 2-methylbenzo[d]thiazol-5-amine on Wang resin enables stepwise assembly of the propanamide chain. However, this method suffers from low overall yields (35–40%) due to incomplete coupling and resin cleavage inefficiencies.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates amidation, achieving 75% yield but requiring specialized equipment.

Challenges and Scalability Considerations

Byproduct Formation

Competing N,N-ditosylation occurs at temperatures >30°C, necessitating strict thermal control.

Industrial Feasibility

The pyridine-based route is scalable to kilogram quantities with consistent yields (70–72%), though solvent recovery systems are essential for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Target Compound :

  • Core : Benzo[d]thiazole (fused benzene-thiazole system).
  • Substituents :
    • Methyl group at position 2 of the benzo[d]thiazole.
    • Propanamide linker terminating in a tosyl group (p-toluenesulfonyl).

Analog 1 : (2S,4R)-Pyrrolidine-2-carboxamide Derivatives ()

  • Core : Pyrrolidine with (2S,4R)-stereochemistry.
  • Substituents :
    • Hydroxy group at position 3.
    • Thiazol-5-yl or methylisoxazol-5-yl groups via benzyl/ethyl linkages.
    • Carboxamide linkage instead of sulfonamide.
  • Key Differences :
    • Rigid pyrrolidine scaffold vs. flexible propanamide linker.
    • Carboxamide and hydroxyl groups enhance polarity, unlike the lipophilic tosyl group .

Analog 2 : N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives ()

  • Core : Pyrimidine ring substituted with pyridin-2-yl and thiazol-5-yl groups.
  • Linkage : Amine group connects pyrimidine and pyridine.
  • Key Differences :
    • Pyrimidine-pyridine-thiazole triad vs. benzo[d]thiazole-sulfonamide.
    • Lack of sulfonamide functionality; instead, amine linkages dominate .

Analog 3 : Thiazol-5-ylmethoxycarbonylamino Derivatives ()

  • Core : Complex peptidomimetic structures with multiple stereocenters.
  • Substituents :
    • Thiazol-5-ylmethyl carbamate groups.
    • Ureido and hydroperoxypropan-2-yl moieties.
  • Key Differences: High molecular complexity with multiple functional groups (e.g., carbamate, ureido).

Functional and Pharmacological Implications

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Heterocycle Benzo[d]thiazole Thiazole/isoxazole Pyrimidine/thiazole Thiazole
Linker Type Tosylpropanamide Carboxamide Amine Carbamate/ureido
Polarity Moderate (sulfonamide + aromatic) High (hydroxyl + carboxamide) Moderate (amine + pyrimidine) High (carbamate + ureido)
Therapeutic Indication Not specified Likely protease inhibition* Not specified (patented as therapeutic) Antiviral or enzyme inhibition*

*Inferred from structural motifs: Carboxamide-hydroxyl systems (Analog 1) are common in protease inhibitors, while carbamate-ureido systems (Analog 3) are seen in antiviral agents .

Key Structural Advantages and Limitations

  • The tosyl group may improve metabolic stability via sulfonamide resistance to hydrolysis. Limitations: Potential poor solubility due to the lipophilic tosyl group.
  • Analogs :

    • Analog 1’s hydroxyl and carboxamide groups improve solubility but may reduce membrane permeability .
    • Analog 2’s pyrimidine-pyridine system allows for π-π interactions but lacks sulfonamide versatility .
    • Analog 3’s complexity increases target specificity but complicates synthesis .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines a benzo[d]thiazole moiety with a tosylpropanamide group. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antimicrobial properties. A study demonstrated that compounds derived from benzothiazole showed significant antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .

2. Anticancer Properties

Several studies have highlighted the potential anticancer effects of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds were found to exhibit moderate inhibitory activity, suggesting potential for further development as anticancer agents .

3. Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Specifically, derivatives have shown promise in inhibiting tyrosinase activity, which is crucial in melanin production and is a target for skin-related disorders. The IC50 values of certain derivatives were reported to be significantly lower than that of standard inhibitors like kojic acid .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways has been suggested.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : The compound likely interacts with the active site of enzymes such as tyrosinase, thereby inhibiting their activity through competitive or non-competitive inhibition.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialVarious pathogens50
AntifungalVarious fungi50
AnticancerMDA-MB-231 (breast cancer)Moderate
SK-Hep-1 (liver cancer)Moderate
Tyrosinase InhibitionMushroom tyrosinase0.88

Case Study: Tyrosinase Inhibition

In a specific study focusing on tyrosinase inhibitors, this compound derivatives were synthesized and tested. The most potent derivative exhibited an IC50 value of 0.88 µM, indicating strong inhibition compared to the positive control (kojic acid) with an IC50 value of 84.41 µM . This suggests that modifications in the structure can lead to enhanced biological activity.

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